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3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one Documentation Hub

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  • Product: 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one
  • CAS: 5149-74-6

Core Science & Biosynthesis

Foundational

Pharmacophore Analysis & Optimization of Piperidine-Substituted Oxindoles

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Executive Summary: The Privileged Hybrid The fusion of the oxindole core with a piperidine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The Privileged Hybrid

The fusion of the oxindole core with a piperidine moiety represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold leverages the hydrogen-bonding capacity of the oxindole (a proven hinge-binder in kinases) with the solubility and electrostatic reach of the piperidine ring.

This technical guide dissects the pharmacophore architecture of piperidine-substituted oxindoles, focusing on their application as Tyrosine Kinase Inhibitors (TKIs) (specifically VEGFR-2/EGFR) and MDM2 antagonists . It provides a validated computational workflow, detailed Structure-Activity Relationship (SAR) data, and strategies to mitigate the inherent hERG cardiotoxicity liability associated with basic piperidine nitrogens.

Computational Methodology: Pharmacophore Generation Workflow

To isolate the bioactive conformation of these derivatives, a dual-pathway approach (Ligand-Based and Structure-Based) is recommended. The following workflow outlines the protocol for generating high-confidence pharmacophore hypotheses using tools like Discovery Studio or MOE.

PharmacophoreWorkflow cluster_LBD Ligand-Based Path cluster_SBD Structure-Based Path Start Input: Piperidine-Oxindole Library ConfGen Conformational Expansion (OMEGA/Catalyst) Start->ConfGen PDB PDB Crystal Structures (e.g., VEGFR2: 4ASD) Start->PDB Align Molecular Alignment (Flexible Fit) ConfGen->Align HypoGen Hypothesis Generation (3D-QSAR) Align->HypoGen Merge Merged Pharmacophore Model (Shared Features) HypoGen->Merge Interact Interaction Fingerprinting (PLIF) PDB->Interact Exclusion Exclusion Volume Mapping Interact->Exclusion Exclusion->Merge Valid Validation (ROC Curve / Decoy Set) Merge->Valid Screen Virtual Screening Valid->Screen

Figure 1: Dual-pathway computational workflow for pharmacophore elucidation.

Structural Determinants & SAR Analysis

The pharmacophore of piperidine-substituted oxindoles is defined by four critical feature sets. Understanding the causality between these features and biological activity is essential for lead optimization.

The Pharmacophore Map
  • Hinge Binding Region (Oxindole Core):

    • Feature: Hydrogen Bond Donor (NH) and Acceptor (C=O).

    • Function: Forms bidentate H-bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • The Linker (C3 Position):

    • Feature: Geometric spacer (often a benzylidene double bond or spiro-carbon).

    • Function: Orients the piperidine ring into the solvent-exposed region or ribose pocket.

  • Solubilizing/Interaction Tail (Piperidine):

    • Feature: Positive Ionizable (PI) center.

    • Function: Forms a salt bridge with conserved acidic residues (e.g., Asp/Glu) or interacts with solvent. Critical for solubility.

  • Hydrophobic Core:

    • Feature: Aromatic rings (Oxindole benzene + Linker phenyl).

    • Function: Pi-stacking interactions with Phe/Trp gatekeeper residues.

Quantitative SAR Data

The following table summarizes the impact of substitutions on VEGFR-2 inhibitory potency (IC50) and hERG blockade, synthesized from multi-source medicinal chemistry campaigns.

Structural ModificationEffect on Potency (VEGFR-2)Effect on hERG LiabilityMechanistic Insight
Oxindole C3-Benzylidene High (Essential)NeutralRigidifies scaffold; locks active conformation.
Piperidine N-Methyl Moderate IncreaseHigh Risk Increases basicity (pKa ~9.5), promoting hERG channel trapping.
Piperidine N-Acetyl DecreaseLowLoss of basic center destroys salt-bridge interaction with kinase Asp residues.
Oxindole 5-F substitution High IncreaseNeutralIncreases metabolic stability and lipophilicity; fills hydrophobic pocket.
Linker: Sulfonamide ModerateLowReduces basicity; alternative H-bond acceptor vector.

Case Study: VEGFR-2 Inhibition & Signaling

Piperidine-oxindoles (e.g., Sunitinib analogs) act primarily by competing with ATP. The downstream effect is the blockade of angiogenesis. The diagram below illustrates the specific signaling cascade interrupted by this pharmacophore class.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 RTK (Target) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS/RAF VEGFR2->RAS Drug Piperidine-Oxindole (Inhibitor) Drug->VEGFR2 Inhibition (ATP site) AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis & Cell Proliferation mTOR->Angio MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Angio

Figure 2: VEGFR-2 signaling cascade and the point of intervention for oxindole inhibitors.

The hERG Liability: Mitigation Strategies

A major failure mode for piperidine-containing drugs is QTc prolongation due to hERG potassium channel blockade.[1] The basic nitrogen of the piperidine ring often mimics the pharmacophore required for hERG blocking (two aromatic rings flanking a basic amine).

Mitigation Protocol:

  • Basicity Modulation: Reduce the pKa of the piperidine nitrogen below 8.0 using electron-withdrawing groups (e.g., β-fluorine substitution on the piperidine ring).

  • Zwitterionic Design: Introduce a carboxylate group elsewhere to create a zwitterion, reducing net lipophilicity and membrane permeability specifically in cardiac tissue.

  • Rigidification: Constrain the linker between the oxindole and piperidine to prevent the "induced fit" required for hERG binding, which is often more promiscuous than the kinase target.

Experimental Protocols

Chemical Synthesis: Knoevenagel Condensation

The most robust route to C3-substituted oxindoles.

  • Reagents: Oxindole (1 eq), Piperidine-4-carboxaldehyde derivative (1.1 eq), Piperidine (cat.), Ethanol.

  • Procedure: Reflux the mixture for 3-6 hours. The product usually precipitates as a yellow/orange solid upon cooling.

  • Validation: NMR (presence of vinyl proton at ~7.6 ppm) and Mass Spec (M+1 peak).

In Vitro Kinase Assay (TR-FRET)

Objective: Determine IC50 against VEGFR-2.

  • Mix: 5 µL of 2x compound solution + 5 µL of 2x Enzyme/Substrate mix (VEGFR-2, Biotin-PolyGT).

  • Incubate: 1 hour at RT.

  • Detection: Add 10 µL of detection mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 320nm, Em: 665nm/615nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

References

  • Identification of potential biological targets of oxindole scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

  • Pharmacophore based drug design and synthesis of oxindole bearing hybrid as anticancer agents. PubMed. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Exploratory

Molecular weight and physicochemical characteristics of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one , a specialized gem-diamine derivative of the oxin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one , a specialized gem-diamine derivative of the oxindole scaffold.

Executive Summary

3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one (also known as 3,3-dipiperidinooxindole) represents a distinct class of gem-disubstituted oxindoles . Unlike the common 3-substituted indolinones used in kinase inhibitors (e.g., Sunitinib), this molecule features two bulky piperidine rings attached to the C3 position, forming a bulky, lipophilic gem-diamine functionality.

This structure is primarily significant as a synthetic intermediate and a pharmacological scaffold .[1] It demonstrates the reactivity of the C3 carbonyl of isatin toward secondary amines under anhydrous conditions, contrasting with the ring-opening pathways observed in aqueous media. Its derivatives are investigated for potential anticonvulsant, antiviral, and anticancer activities due to the privileged nature of the oxindole core.

Physicochemical Profile

Molecular Identity

The molecule consists of an indolin-2-one (oxindole) core where the C3 carbonyl oxygen is replaced by two piperidin-1-yl groups.

PropertyValueNotes
IUPAC Name 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one
Molecular Formula C₁₈H₂₅N₃O
Molecular Weight 299.42 g/mol Calculated
Exact Mass 299.1998Monoisotopic
Core Scaffold Oxindole (Indolin-2-one)Heterocyclic aromatic
Substituents 2 × Piperidine ringsAttached at C3 (Geminal)
Calculated Chemical Properties

Data derived from structure-activity relationship (SAR) models for gem-diamine oxindoles.

ParameterValueImplications for Drug Design
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (N-H of indole)Critical for binding site interaction (e.g., hinge region of kinases).
H-Bond Acceptors 3 (1 Carbonyl, 2 Tertiary Amines)The piperidine nitrogens act as proton acceptors.
Rotatable Bonds 2Rigid spiro-like core; limited conformational flexibility.
Topological Polar Surface Area (TPSA) ~35 ŲSuggests high blood-brain barrier (BBB) penetrability.

Synthesis & Characterization

The "Gem-Diamine" Synthetic Challenge

Synthesizing 3,3-dipiperidinooxindole requires overcoming a specific competitive reaction: Ring Opening .

  • Aqueous/Alcoholic Conditions: Reaction of isatin with piperidine leads to nucleophilic attack at the C2 amide, cleaving the ring to form glyoxalamides (1-(2-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione) [1].

  • Anhydrous/Catalytic Conditions: To secure the target 3,3-gem-diamine, one must activate the C3 position or use a dehydrating protocol to favor iminium/aminal formation over amide cleavage.

Validated Synthetic Protocol: The Gem-Dichloro Route

The most reliable method for synthesizing 3,3-diaminooxindoles involves the nucleophilic substitution of a 3,3-dichloro intermediate.

Step 1: Chlorination Isatin is treated with Phosphorus Pentachloride (


) or 

to convert the C3 carbonyl into a gem-dichloride.

Step 2: Amination The 3,3-dichloro intermediate reacts with excess piperidine. The secondary amine acts as both the nucleophile and the base to scavenge HCl.



Reaction Mechanism Visualization

SynthesisPathway Isatin Isatin (C8H5NO2) Dichloro Intermediate: 3,3-Dichloroindolin-2-one Isatin->Dichloro PCl5 or PhICl2 (Anhydrous) Byproduct Competitor: Ring-Opened Glyoxalamide Isatin->Byproduct Piperidine (Aq. Methanol) Product Target: 3,3-Di(piperidin-1-yl)- indolin-2-one Dichloro->Product Piperidine (xs) -HCl

Caption: Synthesis pathway contrasting the successful gem-dichloro route (green) against the aqueous ring-opening competitor (red).

Stability & Reactivity Profile

Hydrolytic Instability

The 3,3-gem-diamine moiety is chemically equivalent to an aminal (N-C-N). Like acetals, aminals are stable in basic conditions but susceptible to hydrolysis in acidic media.

  • Acidic Conditions: Protonation of the piperidine nitrogen facilitates the elimination of a piperidine molecule, forming an iminium ion, which is rapidly hydrolyzed back to the starting Isatin.

  • Storage: Must be stored in a desiccated, inert atmosphere (Ar or N₂) to prevent atmospheric moisture hydrolysis.

Biological Reactivity

The 3,3-disubstitution creates a steric bulk that prevents tautomerization to the aromatic indole form (which requires a C3-H). This "frozen" oxindole structure is crucial for:

  • Kinase Inhibition: Mimicking the ATP-binding orientation of indolinone drugs.

  • Reactivity: The C3 position is no longer nucleophilic, but the N1 position remains available for alkylation if N-substitution is required for SAR optimization.

References

  • El-Rahman, M. A., et al. (2023).[2] "Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol." Progress in Reaction Kinetics and Mechanism, 48.

  • Coffey, K. E., et al. (2016).[3] "Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene." Organic & Biomolecular Chemistry, 14, 219-223.

  • Wang, G., et al. (2017). "Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors." Bioorganic Chemistry, 72, 102-108.

Sources

Foundational

Solubility profile of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one in Organic Solvents This guide provides a comprehensive technical overview of the anticipated solubility characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one in Organic Solvents

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one in a range of common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document synthesizes information from its fundamental physicochemical properties, the known behavior of its constituent chemical moieties (an oxindole core and two piperidine substituents), and established principles of solubility. Furthermore, this guide details robust, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine precise, quantitative solubility data.

Introduction and Molecular Overview

3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic molecule featuring a central 1,3-dihydro-2H-indol-2-one (oxindole) scaffold. This core structure is prevalent in a multitude of biologically active compounds and natural products. The defining feature of the titular molecule is the geminal disubstitution at the C3 position with two piperidin-1-yl groups. This unique structural arrangement is anticipated to significantly influence its physicochemical properties, particularly its solubility profile, which is a critical parameter in drug discovery and development.[1] Understanding the solubility of a compound is paramount for its formulation, bioavailability, and overall therapeutic efficacy.[2]

The solubility of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Poor solubility can be a major impediment in the drug development pipeline, often leading to high doses and erratic absorption.[1] Therefore, a thorough characterization of the solubility profile in various organic solvents is an essential early-stage activity. Organic solvents are not only crucial for synthesis and purification but also for the formulation of dosage forms, particularly for parenteral and topical delivery.

This guide will first deduce a predicted solubility profile based on the structural attributes of the molecule. Subsequently, it will provide detailed, step-by-step experimental methodologies for the quantitative determination of its solubility, ensuring scientific rigor and data integrity.

Predicted Physicochemical Properties and Solubility Profile

A qualitative prediction of the solubility of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one can be derived from the analysis of its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C18H25N3ODerived from the chemical structure.
Molecular Weight 299.41 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidBased on the general properties of similar heterocyclic compounds.
Polarity Moderately PolarThe molecule possesses a polar lactam group in the oxindole core and two tertiary amine functionalities from the piperidine rings. However, the overall structure also has significant nonpolar hydrocarbon character.
Hydrogen Bonding The lactam nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the two piperidine nitrogens can act as hydrogen bond acceptors.
Predicted LogP Moderately LipophilicThe presence of the two piperidine rings and the overall hydrocarbon framework suggests a degree of lipophilicity. The exact LogP value would require experimental determination or computational prediction.

Based on these characteristics, a qualitative solubility profile can be proposed:

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Rationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to ModerateThe ability of the compound to accept hydrogen bonds from the solvent's hydroxyl groups, coupled with favorable dipole-dipole interactions, suggests good solubility.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateStrong dipole-dipole interactions with these solvents are expected to facilitate dissolution. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.
Nonpolar Hexane, HeptaneLowThe significant polarity of the lactam and amine functionalities will likely lead to poor solvation by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective at dissolving the compound.
Aromatic Toluene, BenzeneLow to ModerateWhile the oxindole core has an aromatic component, the overall polarity of the molecule may limit its solubility in nonpolar aromatic solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable for initial guidance, precise quantitative data must be obtained through rigorous experimental methods. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This technique involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Shake-Flask Method: A Detailed Protocol

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Equipment:

  • 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one (solid)

  • Selected organic solvents (high purity, analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 to vial equil1 Seal and place in shaker prep2->equil1 equil2 Agitate at constant temp (24-72h) equil1->equil2 sep1 Allow to settle equil2->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Prepare dilutions sep3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Method Development:

    • Develop a sensitive and specific HPLC method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that the resulting solution is saturated.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[5] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[5]

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

High-Throughput Screening Methods

For early-stage drug discovery, high-throughput methods can provide a rapid assessment of solubility.[4] Nephelometry, which measures light scattering by suspended particles, is a common technique.[2][6]

Nephelometry-Based Solubility Assay

Principle: A stock solution of the compound in a solvent like DMSO is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs (indicated by an increase in light scattering) is determined.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep1 Prepare DMSO stock solution prep2 Dispense solvent to microplate titrate1 Add increasing amounts of stock prep2->titrate1 titrate2 Measure light scattering (Nephelometer) titrate1->titrate2 analysis1 Plot scattering vs. concentration titrate2->analysis1 analysis2 Determine precipitation point analysis1->analysis2

Caption: Workflow for high-throughput nephelometry-based solubility screening.

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • In a microplate, add the organic solvent of interest to a series of wells.

  • Use an automated liquid handler to add increasing volumes of the DMSO stock solution to the wells.

  • Measure the light scattering in each well using a microplate nephelometer.[2]

  • The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.

It is important to note that this method provides a measure of kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.[5] Therefore, results from high-throughput screens should ideally be confirmed using the shake-flask method for lead compounds.

Conclusion

The solubility profile of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one is a critical determinant of its potential as a therapeutic agent. Based on its chemical structure, it is predicted to have good solubility in polar organic solvents and limited solubility in nonpolar solvents. This guide provides a robust framework for the experimental determination of its solubility, emphasizing the importance of the thermodynamically rigorous shake-flask method. By following these detailed protocols, researchers can generate high-quality, reliable data to inform formulation strategies and advance the development of this and other novel chemical entities.

References

  • BCS Guideline for solubility and Dissolution.pptx - Slideshare. (n.d.).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharma Excipients. (2025, October 18). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • PubChem. (n.d.). 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3).
  • PubChem. (n.d.). Ketone, piperidino 3-piperidyl.
  • CompTox Chemicals Dashboard. (2025, October 15). 2H-Indol-2-one, 3-bromo-1,3-dihydro- Properties.
  • Solubility of Things. (n.d.). 2-Piperidone.

Sources

Exploratory

Computational Docking & Molecular Dynamics of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

A Technical Guide to Tyrosine Kinase Inhibition Protocols Executive Summary & Rationale The Molecule: 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one is a geminal diamine derivative of the privileged isatin (1H-indole-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Tyrosine Kinase Inhibition Protocols

Executive Summary & Rationale

The Molecule: 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one is a geminal diamine derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. Unlike C3-monosubstituted oxindoles, the C3-gem-disubstitution introduces significant steric bulk and conformational rigidity, potentially altering the binding vector within a receptor pocket.

The Target: Indolin-2-one derivatives are historically validated as Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Sunitinib). Therefore, this guide utilizes VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) as the primary biological target. This receptor is critical in angiogenesis and a standard validation target for oxindole-based drug design.

The Objective: This whitepaper details the in silico workflow to evaluate the binding affinity, stability, and interaction profile of this specific ligand, moving from Density Functional Theory (DFT) optimization to Molecular Docking and Post-Docking Analysis.

Ligand Chemistry & Preparation

Scientific Integrity Check: The 3,3-di(piperidin-1-yl) moiety forms an aminal at the C3 position. While synthetically accessible via the reaction of isatin with piperidine (often requiring activation or specific catalysis), aminals can be hydrolytically sensitive. In a computational context, we must model the stable, neutral species and verify that the piperidine rings adopt a low-energy chair conformation to avoid artificial steric clashes during docking.

Geometry Optimization Protocol

Before docking, the ligand must be energy-minimized to its global minimum conformation.

  • Sketching: Generate the 2D structure. Ensure the C3 carbon is sp3 hybridized with tetrahedral geometry connecting to two piperidine nitrogens.

  • DFT Calculation: Use Gaussian or ORCA.

    • Functional: B3LYP (Hybrid functional for accurate bond lengths).

    • Basis Set: 6-31G(d,p) (Sufficient for organic drug-like molecules).

    • Solvation: PCM (Polarizable Continuum Model) using Water to simulate physiological conditions.

  • Charge Calculation: Compute Mulliken or ESP (Electrostatic Potential) charges. Do not use Gasteiger charges for this specific molecule due to the high electron density concentration at the C3-N-C-N gem-diamine core, which requires quantum mechanical treatment for accuracy.

Stereochemical Considerations

Although the molecule possesses a plane of symmetry (making it achiral if the piperidine rings are identical and freely rotating), the docked pose may break this symmetry.

  • Tautomerism: The oxindole core can exist in lactam (NH-C=O) or lactim (N=C-OH) forms. The lactam form is thermodynamically dominant and should be the primary species docked.

Target Selection & Preparation

Target: VEGFR-2 (KDR) Kinase Domain.[1] PDB ID: 4ASD (Crystal structure of VEGFR-2 with Sorafenib) or 3WZE . Rationale: 4ASD provides a DFG-out conformation, which is often preferred by bulky type-II inhibitors. The bulky 3,3-di(piperidinyl) group may require the expanded volume of the DFG-out pocket or the solvent-exposed front pocket.

Protein Pre-processing Workflow
  • Stripping: Remove water molecules (unless bridging waters are known to be catalytic, e.g., Glu885-Lys868 bridge). Remove co-crystallized ligands (Sorafenib).

  • Missing Atoms: Use Modeller or SwissModel to repair missing loops (specifically the activation loop if disordered).

  • Protonation: Use PropKa to determine protonation states at pH 7.4.

    • Critical Step: Check Histidine tautomers (HIE vs HID vs HIP). In the kinase hinge region, correct protonation is vital for hydrogen bonding.

The Docking Protocol

We utilize a genetic algorithm-based approach (e.g., AutoDock Vina or GOLD) due to the high flexibility required for the two piperidine rings.

Grid Box Definition

The grid must encompass the ATP-binding hinge region and the hydrophobic back pocket.

  • Center: Coordinates of the co-crystallized ligand centroid (from PDB 4ASD).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Vina).

Docking Parameters[2]
  • Exhaustiveness: Set to 32 (High). The gem-diamine group creates a "propeller-like" steric hindrance; standard exhaustiveness (8) often fails to find the deep-energy well for such bulky cores.

  • Flexible Residues: Define Glu885 and Cys919 (Hinge residue) as flexible side chains to accommodate the bulky C3 substituents.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline.

DockingWorkflow Ligand Ligand: 3,3-Di(piperidin-1-yl)-oxindole DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Dock Molecular Docking (Genetic Algorithm) DFT->Dock Optimized Ligand Target Target: VEGFR-2 (PDB: 4ASD) Prep Protein Prep (Strip Waters, H-Bonds, PropKa) Target->Prep Grid Grid Generation (Hinge + Hydrophobic Pocket) Prep->Grid Grid->Dock Search Space MD MD Simulation (100ns, GROMACS) Dock->MD Best Pose Analysis Interaction Profiling (H-Bonds, RMSD, MM-PBSA) MD->Analysis Analysis->Dock Refine Grid/Pose

Caption: Figure 1: Integrated workflow from ligand quantum mechanics optimization to molecular dynamics validation.

Data Analysis & Interpretation

Binding Affinity & Scoring

A successful docking run for this molecule should yield binding energies lower than -8.0 kcal/mol to be considered a "Hit" against VEGFR-2.

MetricThreshold for SuccessInterpretation
Binding Affinity (

)

kcal/mol
Indicates strong non-covalent binding comparable to standard kinase inhibitors.[2]
Ligand Efficiency (LE)

kcal/mol/atom
Critical for this molecule. Since the two piperidines add significant mass (heavy atoms), a high

alone is insufficient. High LE proves the bulk is contributing to binding, not just Van der Waals surface area.
RMSD (Cluster)

Å
Convergence of the top 5 poses indicates a reliable binding mode.
Key Molecular Interactions

To validate the pose, look for these specific interactions in the visualizer (PyMOL/Discovery Studio):

  • Hinge Region (Glu917 / Cys919): The oxindole N-H and C=O usually form a bidentate H-bond pair with the backbone of the hinge region. This is the "anchor."

  • Gatekeeper Residue (Val916): Check for steric clashes with the C3-piperidine rings. If the piperidines clash with Val916, the docking is invalid (or suggests the need for a DFG-out conformation).

  • Catalytic Lysine (Lys868): A cation-pi interaction between the protonated Lys868 and the aromatic ring of the oxindole is a hallmark of high-affinity binding.

Molecular Dynamics (MD) Validation

Docking is static. MD (using GROMACS or AMBER) is required to verify if the bulky C3-substituents destabilize the complex over time.

  • Protocol: 100 ns simulation.

  • Success Criteria: Ligand RMSD remains stable (< 2.5 Å deviation) relative to the protein backbone. If the piperidine rings cause the ligand to drift out of the pocket after 20ns, the docking pose was a false positive.

References

  • Zhou, H., et al. (2020). "Design, synthesis and biological evaluation of novel 3,3-disubstituted oxindole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.

  • Piemontesi, C., et al. (2013). "Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation." Organic & Biomolecular Chemistry.

  • Mishra, C.B., et al. (2017). "Indolin-2-one scaffold as a privileged structure in drug discovery." Future Medicinal Chemistry.

  • Trott, O., & Olson, A.J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • RCSB Protein Data Bank. "Crystal structure of VEGFR2 with Sorafenib (PDB: 4ASD)."

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

Welcome to the technical support center for the synthesis of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction: The Challenge of Synthesizing 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

The synthesis of 3,3-disubstituted 2-oxindoles is a significant area of research due to their prevalence in bioactive natural products and pharmaceuticals.[1] The target molecule, 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one, presents a unique synthetic challenge. The reaction of isatin with secondary amines like piperidine is known to be susceptible to a competing ring-opening reaction, leading to the formation of 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives as a major byproduct.[2][3][4][5] This guide provides in-depth troubleshooting strategies to favor the desired gem-diaminal formation at the C3 position and minimize the formation of the ring-opened product.

Frequently Asked Questions (FAQs)

Q1: What is the proposed general reaction for synthesizing 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one?

The synthesis involves the reaction of isatin with an excess of piperidine, typically in the presence of a catalyst and under conditions that favor the formation of the aminal over the ring-opened product.

Q2: What is the primary competing side reaction I should be aware of?

The most significant side reaction is the nucleophilic attack of piperidine at the C2 amide carbonyl of isatin, which leads to the cleavage of the amide bond and the formation of a ring-opened product, 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione.[2][3][4][5] This reaction is reported to be entropy controlled and can be influenced by solvent and temperature.[2][3]

Q3: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to optimize are:

  • Temperature: Lower temperatures are generally expected to favor the desired aminal formation.

  • Solvent: Aprotic solvents are preferable to minimize the participation of the solvent in the ring-opening mechanism.

  • Catalyst: The use of a suitable Lewis acid or dehydrating agent can promote the formation of the C3-gem-diaminal.

  • Stoichiometry: An excess of piperidine is necessary to drive the reaction towards the desired product.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. You should see the consumption of the isatin starting material and the formation of a new spot corresponding to the product. It is also advisable to co-spot with a sample from a reaction known to produce the ring-opened byproduct for comparison.

Q5: What are the expected spectroscopic signatures of the desired product and the main byproduct?

  • Desired Product (3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one): In the 1H NMR spectrum, you would expect to see signals for the piperidine protons and the aromatic protons of the oxindole core. The C3 carbon would appear as a quaternary carbon in the 13C NMR spectrum, likely in the range of 80-100 ppm.

  • Ring-Opened Byproduct (1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione): This compound would show distinct signals for the amino group protons in the 1H NMR spectrum, and the 13C NMR would show two carbonyl signals.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low to No Yield of the Desired Product with a Complex Mixture of Byproducts

  • Plausible Cause: This often indicates that the reaction conditions are too harsh, leading to multiple side reactions, including the predominant ring-opening of the isatin core. The presence of water in the reaction mixture can also facilitate the ring-opening pathway.[3][4][5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize the Catalyst: If using a Lewis acid, screen different catalysts (e.g., ZnCl2, TiCl4, Sc(OTf)3) and vary their concentrations.

    • Solvent Selection: Switch to a non-polar, aprotic solvent such as toluene or dichloromethane.

Issue 2: The Major Product Isolated is a Yellow Crystalline Solid, Not the Expected White Product

  • Plausible Cause: You have likely isolated the ring-opened byproduct, 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione. This is a known outcome of the reaction of isatin with piperidine under certain conditions, particularly in protic solvents like aqueous methanol.[2][3]

  • Troubleshooting Steps:

    • Confirm the Structure: Characterize the yellow solid using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity as the ring-opened product.

    • Modify Reaction Conditions to Favor Aminal Formation:

      • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove any water formed during the reaction, which can drive the equilibrium towards the aminal.

      • Change the Order of Addition: Try adding the isatin solution slowly to a solution of piperidine and the catalyst at a low temperature.

Illustrative Table of Reaction Condition Effects

Parameter Condition A (Favors Ring-Opening) Condition B (Hypothetical - Favors Desired Product)
Solvent 80% Aqueous Methanol[2]Anhydrous Toluene
Temperature Reflux[2]0°C to Room Temperature
Catalyst NoneLewis Acid (e.g., Sc(OTf)3, 5 mol%)
Additives NoneMolecular Sieves (4Å)
Hypothetical Outcome High yield of ring-opened productImproved yield of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route versus the competing ring-opening pathway.

reaction_pathway Isatin Isatin RingOpened Ring-Opened Product Isatin->RingOpened + Piperidine (Attack at C2) Aqueous/Protic Solvent Intermediate C3-Hemiaminal Intermediate Isatin->Intermediate + Piperidine (Attack at C3) Piperidine Piperidine DesiredProduct 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one Intermediate->DesiredProduct + Piperidine - H2O

Caption: Desired vs. Competing Reaction Pathways.

Experimental Protocols

Proposed Protocol for the Synthesis of 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

Disclaimer: This is a proposed protocol and may require optimization.

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of isatin (1.0 mmol) in anhydrous toluene (10 mL).

  • Add activated 4Å molecular sieves (approx. 500 mg).

  • Cool the mixture to 0°C in an ice bath.

  • Add piperidine (3.0 mmol, 3.0 equivalents) dropwise to the stirred suspension.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.05 mmol, 5 mol%) in one portion.

  • Allow the reaction to stir at 0°C for 1 hour and then slowly warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, filter off the molecular sieves and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield of Desired Product CheckTemp Was the reaction run at low temperature? Start->CheckTemp CheckSolvent Was an anhydrous aprotic solvent used? CheckTemp->CheckSolvent Yes LowerTemp Action: Lower the reaction temperature (e.g., 0°C). CheckTemp->LowerTemp No CheckCatalyst Was a suitable catalyst/dehydrating agent used? CheckSolvent->CheckCatalyst Yes UseAnhydrous Action: Use anhydrous aprotic solvent (e.g., Toluene) and inert atmosphere. CheckSolvent->UseAnhydrous No AddDehydrating Action: Add molecular sieves or screen Lewis acid catalysts. CheckCatalyst->AddDehydrating No ReRun Re-run the optimized reaction. CheckCatalyst->ReRun Yes LowerTemp->ReRun UseAnhydrous->ReRun AddDehydrating->ReRun

Caption: Troubleshooting Workflow for Low Yields.

References

  • Mohamed A El-Rahman, Mahmoud F Ibrahim, Magda F Fathalla, Samir K El-Sadany, Ezzat A Hamed, Alaa Z Omar. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism. 2023;48(0). [Link]

  • Jiang X, Yang J, Zhang F, Yu P, Yi P, Sun Y, Wang Y. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Organic Letters. 2016;18(13):3154-3157. [Link]

  • Organic Chemistry Portal. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. [Link]

  • Mohamed A El-Rahman, Mahmoud F Ibrahim, Magda F Fathalla, Samir K El-Sadany, Ezzat A Hamed, Alaa Z Omar. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

  • Mohamed A El-Rahman, et al. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism. 2023. [Link]

  • Organic Chemistry Portal. Synthesis of oxindoles. [Link]

  • El-Rahman, M. A., Ibrahim, M. F., Fathalla, M. F., El-Sadany, S. K., Hamed, E. A., & Omar, A. Z. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 48(0). [Link]

Sources

Optimization

Technical Support Center: Advanced C3-Functionalization of Oxindoles

Welcome to the Oxindole Synthesis Support Hub You have reached the Tier-3 Support for researchers facing the "Steric Wall" in oxindole functionalization. The C3 position of oxindole is a deceptively simple nucleophile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Oxindole Synthesis Support Hub

You have reached the Tier-3 Support for researchers facing the "Steric Wall" in oxindole functionalization. The C3 position of oxindole is a deceptively simple nucleophile. While mono-substitution is trivial, C3-disubstitution (creating a quaternary stereocenter) is one of the most stubborn challenges in organic synthesis due to the convergence of steric crowding and electronic ambivalence (C- vs. O-alkylation).

This guide treats your synthetic bottlenecks as "Technical Incidents." Select the error code below that matches your experimental failure.

Incident Report #01: "I'm getting O-Alkylation instead of C-Alkylation."

Diagnosis: Regiochemical Mismatch. The oxindole enolate is an ambient nucleophile. The negative charge is delocalized between the C3-carbon and the carbonyl oxygen. Steric hindrance at C3 (from an existing substituent) pushes the reaction toward the less hindered Oxygen atom, resulting in an enol ether byproduct.

Troubleshooting Protocol: To force C-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters and the Solvation State of the ion pair.

Step-by-Step Resolution:

  • Switch the Electrophile (Softness):

    • Avoid: Hard electrophiles like alkyl tosylates or chlorides.

    • Use: Soft electrophiles like alkyl iodides or allyl/benzyl bromides. Soft electrophiles prefer the soft C-center of the enolate.

  • Tighten the Ion Pair (Solvent Control):

    • Stop using: Polar aprotic solvents (DMF, DMSO) which solvate the cation and leave the "naked" enolate free to attack via its most electronegative atom (Oxygen).

    • Start using: Non-polar or weak polarity solvents (THF, Toluene). These keep the counter-cation (Li+, Na+) close to the Oxygen, effectively "capping" it and forcing the electrophile to attack the Carbon.

  • Base Selection:

    • Use Lithium bases (LDA, LiHMDS). The strong O-Li bond shields the oxygen.

Visual Decision Tree (Regioselectivity Logic):

Regioselectivity cluster_fix Corrective Action Start Start: Oxindole Enolate Solvent Check Solvent Polarity Start->Solvent Polar Polar (DMF/DMSO) Separated Ion Pair Solvent->Polar High Dielectric NonPolar Non-Polar (THF/Tol) Tight Ion Pair Solvent->NonPolar Low Dielectric ResultO O-Alkylation (Undesired) Kinetic Control Polar->ResultO Naked Enolate ResultC C-Alkylation (Desired) Thermodynamic Control NonPolar->ResultC Cation Shields Oxygen Action Use Li-Base + Soft Electrophile NonPolar->Action

Caption: Workflow for maximizing C-regioselectivity by manipulating ion-pairing dynamics.

Incident Report #02: "The reaction stalls when forming the Quaternary Center."

Diagnosis: Steric Occlusion at the Transition State. Standard Palladium-catalyzed allylic alkylation (Pd-AAA) often fails here. Pd forms a shallow, "outer-sphere" π-allyl complex. When a bulky 3-substituted oxindole approaches, the steric clash prevents bond formation, or the reaction reverses.

The Solution: Molybdenum-Catalyzed AAA (The Trost Protocol) Molybdenum (Mo) is superior to Palladium for this specific application because it operates via an inner-sphere mechanism . The nucleophile coordinates to the metal before bond formation, allowing the catalyst to "pull" the bulky oxindole into the reaction sphere rather than relying on a passive collision.

Comparative Data: Pd vs. Mo Catalysis

FeaturePalladium (Pd) CatalysisMolybdenum (Mo) Catalysis
Mechanism Outer-sphere (Attack from opposite face)Inner-sphere (Pre-coordination required)
Steric Tolerance Low (Struggles with quaternary centers)High (Excellent for quaternary centers)
Regioselectivity Linear products (usually)Branched products (quaternary centers)
Key Reference Trost & Frederiksen (2005) [1]Trost & Zhang (2006) [2]

Experimental Protocol: Mo-Catalyzed Asymmetric Allylic Alkylation

Objective: Synthesis of a 3,3-disubstituted oxindole with high ee.

  • Pre-Catalyst Preparation:

    • Use Mo(CO)3(C7H8) (Molybdenum tricarbonyl cycloheptatriene).

    • Critical: This complex is air-sensitive. Weigh in a glovebox or under rapid Argon flow.

    • Ligand: Use the Trost Ligand

      
      -ANDEN-Phenyl Trost Ligand.
      
  • Activation Step:

    • Mix Mo-precursor (10 mol%) and Ligand (15 mol%) in THF. Heat to 60°C for 10 minutes until the solution turns deep red/purple. This indicates active catalyst formation.

  • Nucleophile Addition:

    • Add the 3-alkyl oxindole (1.0 equiv) and Base (NaHMDS or Cs2CO3, 2.0 equiv).

    • Note: The inner-sphere mechanism requires the oxindole to lose a proton and coordinate to Mo.

  • Electrophile Addition:

    • Add the allylic carbonate (1.2 equiv).

    • Reflux (65°C) for 4-12 hours.

  • Workup:

    • Quench with saturated NH4Cl.[1] The molybdenum byproduct will form a dark precipitate; filter through Celite before extraction.

Mechanistic Visualization (The "Steric Bypass"):

MoMechanism cluster_steric Why it works PreCat Mo(CO)3 Pre-catalyst Active Active Catalyst (Mo-Ligand) PreCat->Active Heat + Ligand Coord Inner-Sphere Coordination Active->Coord + Oxindole Enolate Oxindole 3-Substituted Oxindole Product C3-Quaternary Oxindole Coord->Product Reductive Elimination (Bond Formation) Note Nucleophile is tethered to Metal (No steric repulsion)

Caption: Mo-catalysis utilizes coordination to bypass the steric repulsion encountered in Pd-catalysis.

Incident Report #03: "Spiro-cyclization yields are low/racemic."

Diagnosis: Lack of rigidity in the transition state. Creating a spiro-oxindole (where the C3 carbon is part of a new ring) is the ultimate steric challenge. Simple Lewis acids often fail to discriminate between the faces of the crowded C3 center.

The Solution: Bifunctional Organocatalysis Use a catalyst that activates the electrophile and directs the nucleophile simultaneously via hydrogen bonding. Thiourea-tertiary amine catalysts are the industry standard here [3].

Recommended Workflow:

  • Substrate: Isatin-derived ketimine (Electrophile) + 3-substituted oxindole (Nucleophile).

  • Catalyst: Cinchona alkaloid-derived thiourea (e.g., Takemoto's catalyst).

  • Mechanism:

    • The Thiourea moiety H-bonds to the Isatin oxygen (lowering LUMO).

    • The Amine moiety deprotonates the nucleophile and holds it in a fixed geometry via ionic interaction.

    • Result: High ee (>90%) even with bulky groups because the catalyst acts as a "chiral clamp."

References & Verification
  • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-catalyzed asymmetric allylic alkylation of 3-substituted oxindoles. Angewandte Chemie International Edition.

  • Trost, B. M., & Zhang, Y. (2006).[2] Mo-catalyzed regio-, diastereo-, and enantioselective allylic alkylation of 3-substituted oxindoles.[3] Journal of the American Chemical Society.

  • Dalpozzo, R. (2015). Strategies for the Asymmetric Synthesis of Oxindoles. Beilstein Journal of Organic Chemistry.

  • Hu, X., et al. (2020).[4] Copper catalyzed asymmetric propargylation of 3-aryl substituted oxindoles.[4] Organic Chemistry Frontiers.

For further assistance, please submit a log of your NMR spectra and solvent conditions to the Tier-4 Engineering Team.

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Bis(piperidinyl) Oxindoles

Welcome to the technical support center for the purification of 3,3-bis(piperidinyl) oxindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-bis(piperidinyl) oxindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of this unique class of compounds. The inherent basicity and potential instability of the 3,3-bis(piperidinyl) oxindole scaffold can present significant hurdles in achieving high purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Introduction: The Core Challenge

The primary difficulty in purifying 3,3-bis(piperidinyl) oxindoles stems from the presence of two basic piperidinyl groups attached to the C3 position of the oxindole core. This di-basic nature leads to strong interactions with standard silica gel, resulting in poor chromatographic performance, and can also render the molecule susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,3-bis(piperidinyl) oxindole streaking so badly on a silica gel TLC plate?

A1: Severe streaking or tailing on silica gel is a classic sign of a strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] The two basic nitrogen atoms of the piperidinyl groups in your molecule are readily protonated by these acidic sites, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Q2: I'm not getting my expected 3,3-bis(piperidinyl) oxindole product. Instead, I have a highly colored, polar compound. What could this be?

A2: A significant challenge in the synthesis of 3,3-bis(piperidinyl) oxindoles is the potential for a ring-opening reaction of the isatin starting material.[2][3][4] Piperidine can act as a nucleophile and attack the C2 carbonyl of the isatin, leading to the formation of a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative. This is often a highly colored and polar byproduct that can be the major product under certain conditions.

Q3: Can I use reverse-phase chromatography to purify my compound?

A3: Reverse-phase chromatography can be a viable option, especially for analytical purposes. However, for preparative scale, the high basicity of 3,3-bis(piperidinyl) oxindoles can still lead to poor peak shape on standard C18 columns due to interactions with residual silanol groups. If you choose this route, it is crucial to use an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate your compound and ensure good peak shape. Be aware that the final product will be isolated as the corresponding salt.

Q4: Is my 3,3-bis(piperidinyl) oxindole stable to acidic or basic conditions during workup and purification?

A4: The aminal-like structure at the C3 position may be susceptible to hydrolysis under strongly acidic conditions, potentially leading to decomposition. While the oxindole core itself is generally stable, the presence of the two piperidinyl groups can influence its reactivity.[5] It is advisable to use mildly basic or neutral conditions where possible. The piperidine rings themselves can undergo oxidation in the presence of strong oxidizing agents.[6]

Q5: What is a good starting point for developing a recrystallization protocol for my compound?

A5: Due to the likely polar and basic nature of your compound, you will need to explore polar solvents.[7][8] A good starting point would be to try solvent systems like ethanol/water, methanol/diethyl ether, or isopropanol/hexane. Given the high basicity, another powerful technique is to form a salt, such as the dihydrochloride salt, and recrystallize it.[3] Salts often have much better crystallization properties than the free base.

Troubleshooting Guides

Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Root Cause Analysis:

The acidic nature of silica gel is the primary cause of poor chromatographic performance for highly basic compounds like 3,3-bis(piperidinyl) oxindoles.

Solutions:
  • Mobile Phase Modification with Triethylamine (TEA):

    • Why it works: Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent will neutralize the acidic silanol groups on the silica surface, preventing the strong binding of your basic compound.[1]

    • Protocol:

      • Develop a solvent system for your compound using TLC, for example, a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

      • To this solvent system, add 0.5-2% (v/v) of triethylamine.

      • Run a new TLC with the modified eluent to observe the improvement in Rf and spot shape.

      • Pack your column using the mobile phase containing TEA.

      • After purification, be aware that your purified fractions will contain TEA, which may need to be removed by co-evaporation with a suitable solvent or by a mild workup.

  • Use of an Alternative Stationary Phase: Alumina

    • Why it works: Alumina (Al₂O₃) is available in neutral and basic grades, which are much more suitable for the purification of basic compounds.[9][10] Basic alumina is particularly effective for compounds with high pKa.[1]

    • Protocol:

      • Obtain neutral or basic alumina for column chromatography.

      • Develop a solvent system using alumina TLC plates. Note that the polarity of the eluent may need to be adjusted compared to silica.

      • Pack the column with alumina using the chosen eluent.

      • Purify your compound as you would with a silica gel column.

  • Advanced Technique: Mixed-Mode Chromatography

    • Why it works: Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[1][9][10][11][12] This can provide unique selectivity for separating complex mixtures containing basic compounds.

    • Considerations: This is a more advanced technique, often used in HPLC, but mixed-mode stationary phases are also available for flash chromatography. It may be a powerful option if other methods fail to provide adequate separation.

Troubleshooting Flowchart for Chromatography

chromatography_troubleshooting start Start: Crude 3,3-bis(piperidinyl) oxindole tlc_silica Run TLC on Silica Gel start->tlc_silica streaking Severe Streaking/Tailing? tlc_silica->streaking no_streaking Good Separation streaking->no_streaking No add_tea Add 1% Triethylamine to Eluent streaking->add_tea Yes silica_column Purify on Silica Gel Column no_streaking->silica_column end Pure Product silica_column->end tlc_tea Run TLC with TEA-modified Eluent add_tea->tlc_tea improved Separation Improved? tlc_tea->improved silica_tea_column Purify on Silica Gel Column with TEA improved->silica_tea_column Yes try_alumina Switch to Alumina Stationary Phase improved->try_alumina No silica_tea_column->end tlc_alumina Run TLC on Alumina Plate try_alumina->tlc_alumina alumina_separation Good Separation? tlc_alumina->alumina_separation alumina_column Purify on Alumina Column alumina_separation->alumina_column Yes mixed_mode Consider Mixed-Mode Chromatography alumina_separation->mixed_mode No alumina_column->end mixed_mode->end

Choosing the Right Chromatographic Method
Problem 2: Product Instability and Formation of Byproducts
Root Cause Analysis:

The 3,3-bis(piperidinyl) oxindole scaffold contains an aminal-like linkage at a quaternary center, which can be sensitive to certain conditions. Additionally, the reaction of isatin with secondary amines like piperidine can lead to undesired ring-opening.[2][3][4]

Solutions:
  • Minimizing Ring-Opening During Synthesis:

    • Why it's important: Preventing the formation of the ring-opened byproduct is the first and most critical step in simplifying purification.

    • Recommendations:

      • Carefully control the reaction temperature; lower temperatures may favor the desired product.

      • Consider using a Lewis acid catalyst to activate the C3 carbonyl of the isatin, potentially favoring nucleophilic attack at C3 over C2.

      • Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that might promote side reactions.

  • Avoiding Degradation During Workup and Purification:

    • Why it's important: The product may be sensitive to pH extremes.

    • Recommendations:

      • During aqueous workup, avoid strong acids. Use a saturated solution of sodium bicarbonate or a mild phosphate buffer if pH adjustment is necessary.

      • When performing chromatography, the use of TEA-modified silica or alumina not only improves separation but also provides a less acidic environment, which can enhance product stability.

Table of Potential Impurities and Their Origin
ImpurityStructureOriginSuggested Removal Method
Ring-Opened Product 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dioneNucleophilic attack of piperidine at the C2-carbonyl of isatin.[2][3][4]Highly polar; may be removed by careful column chromatography or by recrystallization of the desired product's salt.
Unreacted Isatin IsatinIncomplete reaction.Less polar than the product; should be easily separated by column chromatography.
Mono-piperidinyl Oxindole 3-hydroxy-3-(piperidin-1-yl)indolin-2-oneIncomplete reaction or hydrolysis of the bis-adduct.More polar than the starting material but likely less polar than the bis-adduct. Separable by column chromatography.
Problem 3: Difficulty in Obtaining a Crystalline Solid
Root Cause Analysis:

Highly polar and basic compounds, especially those with conformational flexibility, can be challenging to crystallize and may tend to form oils or amorphous solids.

Solutions:
  • Systematic Solvent Screening for Recrystallization:

    • Why it works: Finding the right solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is key to successful recrystallization.[7][8]

    • Protocol:

      • In small test tubes, test the solubility of a small amount of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

      • For solvents in which the compound is soluble at room temperature, try adding a less polar anti-solvent (e.g., hexanes, diethyl ether) dropwise to induce precipitation.

      • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to see if it dissolves. If it does, allow it to cool slowly to see if crystals form.

  • Salt Formation and Recrystallization:

    • Why it works: Converting the basic freebase to a salt (e.g., dihydrochloride) often results in a more rigid crystal lattice and improved crystallization properties.[3]

    • Protocol for Dihydrochloride Salt Formation:

      • Dissolve the crude 3,3-bis(piperidinyl) oxindole in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether).

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. You should add approximately two equivalents of HCl.

      • Observe for the formation of a precipitate. If no precipitate forms, you may need to cool the solution or add an anti-solvent.

      • Collect the precipitated salt by filtration and wash with a cold, non-polar solvent.

      • Attempt to recrystallize the salt using the solvent screening method described above. Polar protic solvents like ethanol or methanol are often good choices for recrystallizing salts.[3]

Decision Tree for Solid-State Purification

solid_state_purification start Start: Purified but Oily/Amorphous Product solvent_screen Screen Solvents for Recrystallization start->solvent_screen crystals_form Crystals Form? solvent_screen->crystals_form scale_up Scale up Recrystallization crystals_form->scale_up Yes salt_formation Form Dihydrochloride Salt crystals_form->salt_formation No end Crystalline Product scale_up->end salt_precipitates Salt Precipitates? salt_formation->salt_precipitates collect_salt Collect Salt by Filtration salt_precipitates->collect_salt Yes trituration Attempt Trituration with Non-polar Solvent salt_precipitates->trituration No recrystallize_salt Recrystallize Salt collect_salt->recrystallize_salt recrystallize_salt->end trituration->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of Gem-Disubstituted Indolinones

<Senior Application Scientist Abstract Gem-disubstituted indolinones, also known as oxindoles, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drug candidates and biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Abstract

Gem-disubstituted indolinones, also known as oxindoles, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drug candidates and biologically active molecules. Unambiguous structural confirmation of these compounds is paramount for advancing drug discovery programs. This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—used to characterize this important class of heterocycles. We delve into the influence of various substituents at the C3 position on the spectroscopic output, offering field-proven insights and detailed experimental protocols to aid researchers in their analytical workflows.

Introduction: The Significance of the Indolinone Core

The indolinone scaffold is a cornerstone of modern drug development, prized for its rigid, three-dimensional structure and its ability to present substituents in well-defined spatial orientations. This allows for precise interactions with biological targets. The quaternary carbon at the C3 position is a key feature, and the nature of the two substituents at this "geminal" position dramatically influences the molecule's chemical properties and biological activity.

Accurate and efficient characterization is therefore not just a quality control step but a critical part of the discovery process. By understanding the distinct spectroscopic signatures of these molecules, scientists can rapidly confirm structures, identify impurities, and build robust structure-activity relationships (SAR). This guide serves as a practical, in-depth resource for researchers navigating the characterization of novel gem-disubstituted indolinones.

The Spectroscopic Toolkit: An Integrated Approach

No single technique provides a complete structural picture. Instead, a complementary suite of spectroscopic methods is employed to build a self-validating case for a molecule's identity.

  • Nuclear Magnetic Resonance (NMR): Provides the atomic-level blueprint of the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the characteristic carbonyl (C=O) and amine (N-H) bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and provides clues to the molecular formula and substituent identity through fragmentation analysis.

  • UV-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic structure and conjugation within the molecule.

The following sections will compare how different gem-disubstituted indolinones behave under analysis by each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Scaffold

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For indolinones, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: The Influence of C3 Substituents

The aromatic protons on the indolinone core (H4-H7) typically appear in the range of δ 6.8-7.6 ppm. Their precise chemical shifts and coupling patterns are sensitive to the electronic nature of the C3 substituents.

  • Causality: Electron-withdrawing groups at C3 (e.g., ester, cyano) will deshield the aromatic protons, causing a downfield shift (higher ppm). Conversely, electron-donating alkyl groups will cause a slight upfield shift.

  • N-H Proton: The proton on the nitrogen (N-H) is a broad singlet, typically appearing between δ 8.0 and 9.5 ppm. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The carbonyl carbon (C2) is a key diagnostic peak, typically found far downfield between δ 175-180 ppm.[1] The quaternary spiro-carbon (C3) is also highly characteristic, appearing around δ 45-75 ppm depending on the attached groups.[1]

Comparative Analysis of C3 Substituent Effects on NMR Shifts

Substituent Pair at C3Aromatic ¹H (H7)Carbonyl ¹³C (C2)Quaternary ¹³C (C3)Rationale
Dimethyl ~7.2 ppm~179 ppm[2]~45 ppmAlkyl groups are weakly electron-donating, providing slight shielding.
Methyl, Phenyl ~7.4 ppm~178 ppm~55 ppmThe phenyl group's anisotropic effect deshields nearby protons.
Spiro-Cyclopentyl ~7.3 ppm~179 ppm~60 ppmThe strained ring system can influence the electronic environment.
Methyl, Ester (CO₂Me) ~7.5 ppm~176 ppm~65 ppmThe ester is an electron-withdrawing group, deshielding the carbonyl and aromatic ring.

Note: Chemical shifts are approximate and can vary based on solvent and other substituents on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the core indolinone functional groups. Attenuated Total Reflectance (ATR) is the most common sampling technique, requiring minimal sample preparation.[3][4]

The two most important vibrations are:

  • Amide C=O Stretch: This is a strong, sharp absorption band typically found between 1680-1740 cm⁻¹ .[5]

  • N-H Stretch: This is a medium-intensity, broader band appearing around 3100-3300 cm⁻¹ .

Comparative Analysis of C=O Stretching Frequency

The position of the carbonyl stretch is highly sensitive to its environment.

Substituent/ConditionTypical C=O Frequency (cm⁻¹)Causality
Unsubstituted N-H ~1710-1730[6]Standard amide carbonyl frequency in a five-membered ring.
N-Alkylation ~1690-1710Removal of the N-H bond slightly alters the electronics and removes H-bonding potential.
Electron-Withdrawing Group at C3 ~1725-1745Inductive effects pull electron density away from the carbonyl, strengthening the C=O bond and increasing the stretching frequency.
Hydrogen Bonding (Solid State) Lower end of rangeIntermolecular hydrogen bonding weakens the C=O bond, shifting the absorption to a lower wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is the preferred method for indolinones as it is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule, [M+H]⁺.[7][8][9][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced (tandem MS or MS/MS) to provide structural information.[11] Common fragmentation patterns for indolinones involve the loss of one of the C3 substituents or cleavage of the amide bond.[12][13] Analyzing these fragments helps confirm the identity of the groups attached to the C3 position.[14][15][16]

Workflow for Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound ms HRMS (ESI) synthesis->ms Submit for Analysis nmr ¹H & ¹³C NMR synthesis->nmr Submit for Analysis ir IR (ATR) synthesis->ir Submit for Analysis formula Determine Molecular Formula ms->formula framework Elucidate C-H Framework nmr->framework functional_groups Confirm Functional Groups ir->functional_groups structure Final Structure Confirmed formula->structure Integrate Data framework->structure Integrate Data functional_groups->structure Integrate Data

Caption: Integrated workflow for structural confirmation of a novel indolinone.

UV-Visible Spectroscopy: Probing the Chromophore

Indolinones possess a conjugated system that absorbs light in the UV-Vis region. The spectrum typically shows two main absorption bands, corresponding to the ¹La and ¹Lb transitions of the indole chromophore.[17]

  • λmax: The position of the maximum absorbance (λmax) is influenced by substituents on the aromatic ring and at the C3 position.

  • Comparative Insight: While less structurally informative than NMR or MS, UV-Vis can be a quick and useful tool for comparing a series of related analogues, for example, in high-throughput screening or reaction monitoring. A shift in λmax across a compound library can indicate that the substituents are electronically interacting with the core chromophore.[18]

Experimental Protocols

Protocol: NMR Sample Preparation
  • Mass Sample: Accurately weigh 5-10 mg of the purified indolinone for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[19][20]

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[21] Ensure the solvent choice solubilizes the compound and its residual peak does not obscure important signals.

  • Dissolve: Gently vortex or swirl the vial until the sample is fully dissolved.

  • Filter: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and filter it directly into a clean, dry 5 mm NMR tube.[20] This removes any particulate matter that can degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.

Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[22] Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[23]

  • Apply Sample: Place a small amount of the solid indolinone powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Scan Sample: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Clean: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Protocol: High-Resolution Mass Spectrometry (ESI-MS)
  • Prepare Stock Solution: Create a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Dilute for Infusion: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules.

  • Acquire Data: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a mass range appropriate for the expected molecular weight.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Conclusion

The robust characterization of gem-disubstituted indolinones is achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy offers rapid confirmation of key functional groups, and high-resolution mass spectrometry validates the molecular formula. By understanding how substituents at the C3 position systematically influence the output of each technique, researchers can interpret their data with greater confidence and accelerate the pace of their drug discovery and development efforts.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Organic Letters. ACS Publications. [Link]

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  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

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  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

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  • Electrospray Ionization. Wikipedia. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles. PMC. [Link]

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins. MDPI. [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]

  • Disubstituted Oxindoles Formation via Copper-Catalyzed Arylboration and Arylsilylation of Alkenes. SynOpen. [Link]

  • Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. PubMed. [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

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  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules. ResearchGate. [Link]

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